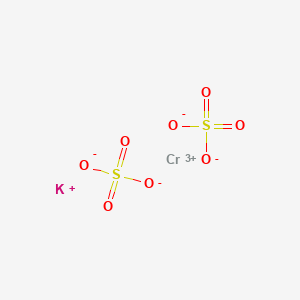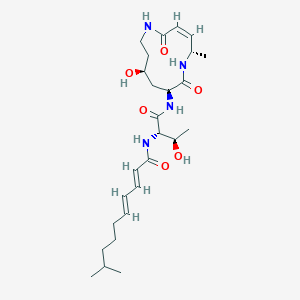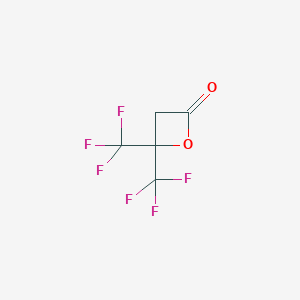
(Z)-2-methylpent-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-methylpent-2-enoic acid, also known as (2Z)-2-methyl-2-pentenoic acid, is an organic compound with the molecular formula C₆H₁₀O₂. It is a member of the class of compounds known as unsaturated fatty acids, which contain one or more double bonds within their carbon chain. This compound is characterized by its distinct structure, where the double bond is located between the second and third carbon atoms, and a methyl group is attached to the second carbon atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(Z)-2-methylpent-2-enoic acid can be synthesized through various methods. One common approach involves the acid-catalyzed addition of acetic acid to isobutene, followed by dehydration to form the desired product. Another method includes the reaction of 2-methyl-1-butene with carbon monoxide and water under high pressure and temperature, using a rhodium catalyst.
Industrial Production Methods
In industrial settings, this compound is often produced through the hydroformylation of isobutene, followed by oxidation. This process involves the addition of carbon monoxide and hydrogen to isobutene in the presence of a cobalt or rhodium catalyst to form an aldehyde intermediate, which is then oxidized to yield the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-2-methylpent-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-methyl-2-pentenoic acid.
Reduction: It can be reduced to form 2-methylpentanoic acid.
Substitution: The compound can undergo substitution reactions, where the hydrogen atoms on the carbon chain are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are commonly used.
Substitution: Halogenation reactions can be carried out using halogens like chlorine (Cl₂) or bromine (Br₂) under UV light.
Major Products Formed
Oxidation: 2-Methyl-2-pentenoic acid.
Reduction: 2-Methylpentanoic acid.
Substitution: Various halogenated derivatives, depending on the halogen used.
Wissenschaftliche Forschungsanwendungen
(Z)-2-methylpent-2-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic properties and its role in drug development.
Industry: It is used in the production of high-performance polymers, adhesives, and coatings.
Wirkmechanismus
The mechanism of action of (Z)-2-methylpent-2-enoic acid involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
(Z)-2-methylpent-2-enoic acid can be compared with other similar compounds, such as:
2-Pentenoic acid, 2-methyl-, (E)-: The (E)-isomer has a different spatial arrangement of atoms around the double bond, leading to different chemical and physical properties.
2-Methyl-2-butenoic acid: This compound has a similar structure but lacks the additional carbon atom present in this compound.
2-Methyl-3-pentenoic acid: The double bond is located between the third and fourth carbon atoms, resulting in different reactivity and applications.
Eigenschaften
CAS-Nummer |
1617-37-4 |
|---|---|
Molekularformel |
C6H10O2 |
Molekulargewicht |
114.14 g/mol |
IUPAC-Name |
(Z)-2-methylpent-2-enoic acid |
InChI |
InChI=1S/C6H10O2/c1-3-4-5(2)6(7)8/h4H,3H2,1-2H3,(H,7,8)/b5-4- |
InChI-Schlüssel |
JJYWRQLLQAKNAD-PLNGDYQASA-N |
SMILES |
CCC=C(C)C(=O)O |
Isomerische SMILES |
CC/C=C(/C)\C(=O)O |
Kanonische SMILES |
CCC=C(C)C(=O)O |
Dichte |
0.976-0.982 |
| 1617-37-4 3142-72-1 |
|
Physikalische Beschreibung |
colourless to pale yellow liquid; fruity aroma |
Löslichkeit |
Slightly soluble in water; soluble in chloroform, carbon disulfide, ether soluble (in ethanol) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


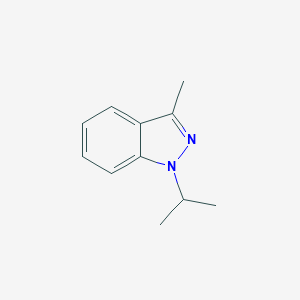
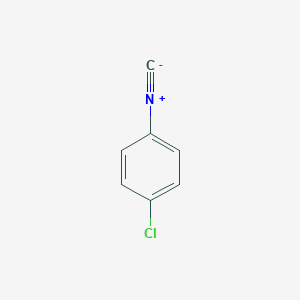

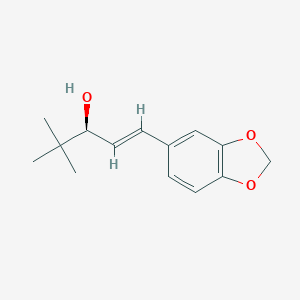

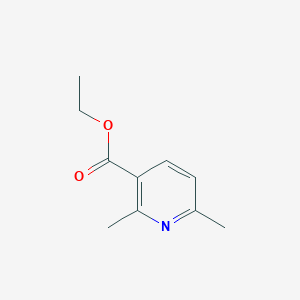
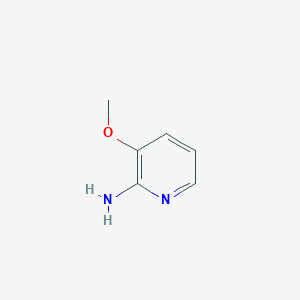
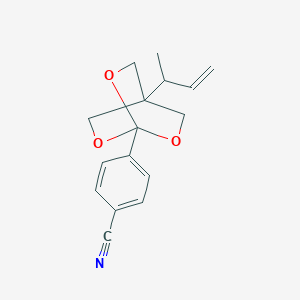
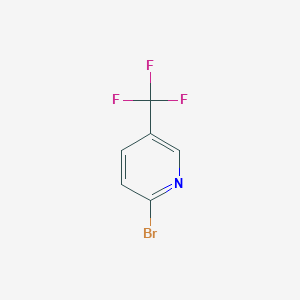
![2-Hydroxy-5-[(8-sulfo-2-naphthalenyl)azo]benzoic acid disodium salt](/img/structure/B156977.png)
![Butyl 4,11-diamino-1,3,5,10-tetrahydro-2H-naphth[2,3-f]isoindole-2-propionate](/img/structure/B156979.png)
